molecular formula C12H14N2 B1428053 4-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1248825-35-5

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1428053
M. Wt: 186.25 g/mol
InChI Key: FEASDUINZLIENX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a chemical compound with the empirical formula C11H12N2 . It is a solid substance . The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecule has a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Physical And Chemical Properties Analysis

“4-Methyl-2-(pyrrolidin-1-yl)benzonitrile” is a solid substance . The molecule’s structure is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage .

Scientific Research Applications

1. Selective Androgen Receptor Modulators (SARMs)

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been studied for their potential as Selective Androgen Receptor Modulators (SARMs). These compounds, including 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f, exhibited anabolic effects on organs like muscles and the central nervous system, while maintaining neutral effects on the prostate. They demonstrated strong androgen receptor binding affinity, improved metabolic stabilities, and possessed ideal SARM profiles in various assays. Additionally, these compounds showed promising pharmacokinetic profiles, nuclear selectivity, and acceptable toxicological profiles, making them potential clinical candidates (Aikawa et al., 2017).

2. Platinum Group Metal Complexes

Complexes involving 4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile (L1) and related compounds with platinum group metals have been synthesized and characterized. These complexes, studied for their spectral and structural properties, revealed that the nitrile group did not participate in complexation but remained as a free pendant group. This research provides insights into the structural characteristics and potential applications of these metal complexes in various fields (Sairem et al., 2012).

3. Antitumor Activity and DNA Binding

A new tridentate NNN ligand and its cobalt(II) complex were synthesized from 4-(2-bromoacetyl)benzonitrile and related compounds. These complexes exhibited potent antitumor activity against U937 cancer cells and displayed intercalative DNA binding modes, highlighting their potential in cancer therapeutics and DNA interaction studies (Bera et al., 2021).

4. Electrochromic Devices

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile derivatives have been utilized in the synthesis of electrochromic polymers. These polymers, when electrosynthesized, exhibited varying color states under different oxidation conditions and demonstrated high-contrast electrochromic properties. They were employed in electrochromic devices (ECDs), showcasing their potential in display technology and other applications requiring color-changing materials (Su et al., 2017).

5. Intramolecular Charge Transfer

Studies on 4-(1H-pyrrol-1-yl)benzonitrile (PBN) have revealed its dual fluorescence in weakly polar environments, attributed to intramolecular charge transfer. This property has been thoroughly investigated using advanced ab initio methods, providing insights into the photochemical reaction mechanisms and the influence of factors like excitation wavelength, temperature, and solvent polarity on fluorescence properties (Bohnwagner et al., 2016).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is also classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name

4-methyl-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEASDUINZLIENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.